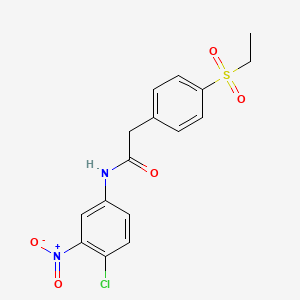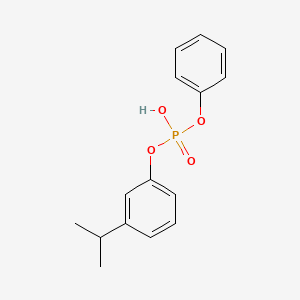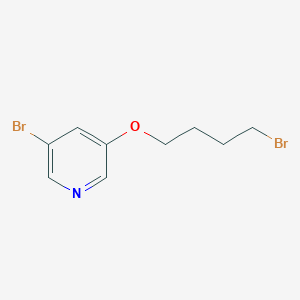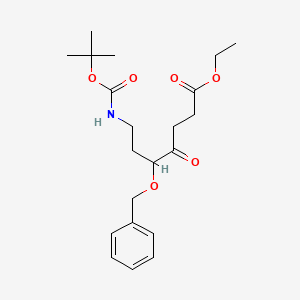
3'-Anhydro Ezetimibe Alcohol Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3’-Anhydro Ezetimibe Alcohol Impurity involves the degradation of Ezetimibe under alkaline conditions . The synthetic route typically includes the reaction of Ezetimibe with a base, leading to the cleavage of the lactam ring and formation of the anhydro alcohol impurity . Industrial production methods may involve high-performance liquid chromatography (HPLC) for the isolation and purification of this impurity .
Analyse Chemischer Reaktionen
3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3’-Anhydro Ezetimibe Alcohol Impurity has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe mediates its cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with the intestinal uptake of cholesterol, Ezetimibe reduces the delivery of cholesterol to the liver . The specific molecular targets and pathways involved in the action of 3’-Anhydro Ezetimibe Alcohol Impurity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3’-Anhydro Ezetimibe Alcohol Impurity can be compared with other similar compounds, such as:
Ezetimibe Impurity A: This impurity has a different molecular structure and is used as a reference standard in the impurity profiling of Ezetimibe.
Ezetimibe Open-Ring Amide Impurity: This compound is another degradation product of Ezetimibe and is used in similar applications.
Ezetimibe Desfluoro Methyl Impurity: This impurity is formed by the removal of a fluorine atom from Ezetimibe and has distinct chemical properties.
The uniqueness of 3’-Anhydro Ezetimibe Alcohol Impurity lies in its specific structural modifications, which result from the cleavage of the lactam ring and formation of the anhydro alcohol .
Eigenschaften
Molekularformel |
C24H23F2NO2 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
4-[(E,1S,2R)-1-(4-fluoroanilino)-5-(4-fluorophenyl)-2-(hydroxymethyl)pent-4-enyl]phenol |
InChI |
InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-28)24(18-6-14-23(29)15-7-18)27-22-12-10-21(26)11-13-22/h1-2,4-15,19,24,27-29H,3,16H2/b2-1+/t19-,24+/m0/s1 |
InChI-Schlüssel |
IGXOLFHCRMDQKD-RNXITGHGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C[C@@H](CO)[C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CCC(CO)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


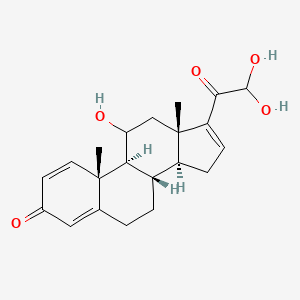
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
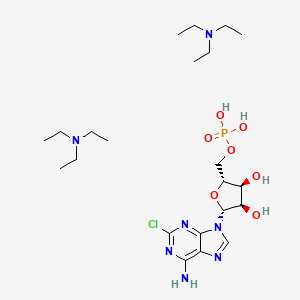
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
